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Compound of Interest

Compound Name: 5-Methyl-5-hexen-2-one

Cat. No.: B1580765 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 5-Methyl-5-hexen-2-one (CAS

Number: 3240-09-3), a naturally occurring unsaturated ketone. The document details its

chemical identity, physicochemical properties, and a comprehensive synthesis protocol. While

primarily utilized as a flavor and fragrance agent, its chemical structure as an α,β-unsaturated

ketone suggests potential for biological activity, a topic explored herein based on the known

reactivity of this chemical class. This guide consolidates key data to support further research

and application development.

Chemical Identification and Properties
5-Methyl-5-hexen-2-one is a colorless to pale yellow liquid with a characteristic fatty, green,

and citrus-like odor.[1][2] It is found naturally in hazelnuts and the plant Pulchea arabica.[3]

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 3240-09-3[1]

Molecular Formula C₇H₁₂O[1]

Molecular Weight 112.17 g/mol [1]

IUPAC Name 5-methylhex-5-en-2-one[1]

SMILES CC(=C)CCC(=O)C[1]

InChI
InChI=1S/C7H12O/c1-6(2)4-5-7(3)8/h1,4-

5H2,2-3H3[1]

EC Number 221-807-6

FEMA Number 3365[1][4]

Table 2: Physicochemical Properties

Property Value Reference

Boiling Point 148-149 °C

Density 0.865 g/mL at 25 °C

Refractive Index (n20/D) 1.431

Flash Point 42 °C (107.6 °F) - closed cup

Solubility
Insoluble in water; soluble in

fats and ethanol.
[1]

Vapor Pressure
4.45 mmHg at 25 °C

(estimated)

Synthesis of 5-Methyl-5-hexen-2-one
A well-established and straightforward method for the synthesis of 5-Methyl-5-hexen-2-one is

through the alkylation of a β-diketone followed by a deacylation reaction. The following protocol

is adapted from Organic Syntheses.
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Experimental Protocol: Alkylation of 2,4-Pentanedione
with Methallyl Chloride
This procedure details the reaction of methallyl chloride with 2,4-pentanedione in the presence

of potassium carbonate to yield an intermediate which is then cleaved in situ to produce the

final product.

Materials:

Anhydrous potassium carbonate (K₂CO₃)

Methallyl chloride (3-chloro-2-methyl-1-propene)

2,4-Pentanedione (acetylacetone)

Anhydrous ethanol

Diethyl ether

Saturated sodium chloride solution

Anhydrous magnesium sulfate

Equipment:

1-L round-bottomed flask

Reflux condenser

Distilling head and condenser

Separatory funnel

Standard laboratory glassware

Procedure:
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To a 1-L round-bottomed flask equipped with a reflux condenser, add 78.0 g (0.56 mole) of

anhydrous potassium carbonate, 45.0 g (0.50 mole) of methallyl chloride, 55.0 g (0.55 mole)

of 2,4-pentanedione, and 300 ml of anhydrous ethanol.

Reflux the mixture on a steam bath for 16 hours.

Replace the reflux condenser with a distilling head and condenser, and distill approximately

200 ml of ethanol from the reaction mixture.

To the cooled residue, add 600 ml of ice water to dissolve the inorganic salts.

Extract the aqueous mixture with three portions of diethyl ether.

Combine the ether extracts and wash them twice with 100 ml of saturated sodium chloride

solution.

Dry the ether solution over anhydrous magnesium sulfate for 30 minutes and then filter.

Evaporate the solvent from the filtrate.

Distill the residue through a 6-inch Vigreux column. Collect the fraction boiling at 145–155

°C. The expected yield is 26–29 g (47–52%).

Synthesis Workflow Diagram
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Synthesis of 5-Methyl-5-hexen-2-one
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Caption: Workflow for the synthesis of 5-Methyl-5-hexen-2-one.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1580765?utm_src=pdf-body-img
https://www.benchchem.com/product/b1580765?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data
Spectroscopic data is crucial for the unambiguous identification and characterization of 5-
Methyl-5-hexen-2-one.

Table 3: Spectroscopic Data Summary

Technique Data Highlights

¹H NMR

Data available on SpectraBase. Key signals

would include those for the vinyl protons, the

methyl group on the double bond, the methylene

protons, and the methyl ketone protons.

¹³C NMR

Data available on SpectraBase. Characteristic

signals would include the carbonyl carbon, the

olefinic carbons, and the various methyl and

methylene carbons.

Mass Spectrometry (MS)
Electron ionization mass spectra are available

on the NIST WebBook.

Infrared (IR) Spectroscopy

A strong absorption band characteristic of the

C=O stretch in a ketone would be expected

around 1715 cm⁻¹.

Kovats Retention Index
Standard non-polar: 792, 813; Standard polar:

1300.[1]

Potential Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies on the biological activity and mechanism of action

of 5-Methyl-5-hexen-2-one in the context of drug development. However, as an α,β-

unsaturated ketone, it belongs to a class of compounds known for their biological reactivity.

The key structural feature responsible for this reactivity is the electrophilic β-carbon, which can

act as a Michael acceptor for nucleophilic residues in biological macromolecules, such as the

cysteine residues in proteins. This covalent modification can lead to a range of cellular effects.
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Potential Mechanisms of Action (Hypothesized):

Mitochondrial Toxicity: α,β-Unsaturated ketones have been identified as potential

mitochondrial toxins.[5] They can deplete mitochondrial glutathione and inhibit key enzymes

in cellular respiration, leading to oxidative stress and apoptosis.

Enzyme Inhibition: The electrophilic nature of the double bond can lead to the irreversible

inhibition of enzymes with critical nucleophilic residues in their active sites.[6]

Cytotoxicity: Through covalent modification of cellular nucleophiles, α,β-unsaturated ketones

can disrupt cellular processes and induce cytotoxicity.[6][7] This property has been explored

for the development of anticancer agents.[8][9]

Antioxidant and Anti-inflammatory Effects: Paradoxically, some α,β-unsaturated ketones can

also exhibit antioxidant and anti-inflammatory effects, potentially through the activation of the

Nrf2 signaling pathway.

It is important to note that the reactivity and biological effects of α,β-unsaturated ketones are

highly dependent on the specific molecular structure.[7] The Joint FAO/WHO Expert Committee

on Food Additives (JECFA) has evaluated 5-Methyl-5-hexen-2-one and concluded that it

poses "no safety concern at current levels of intake when used as a flavouring agent,"

suggesting low toxicity at the concentrations found in food.[1] However, for therapeutic

applications, a thorough investigation of its pharmacological and toxicological profile would be

necessary.

Logical Relationship of α,β-Unsaturated Ketone
Reactivity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31539776/
https://www.benchchem.com/pdf/Comparative_Biological_Activity_5_Hexen_2_one_vs_its_5_Bromo_Analog.pdf
https://www.benchchem.com/pdf/Comparative_Biological_Activity_5_Hexen_2_one_vs_its_5_Bromo_Analog.pdf
https://pubmed.ncbi.nlm.nih.gov/20112330/
https://www.researchgate.net/publication/7334765_b'-Hydroxy-ab-Unsaturated_Ketones_A_New_Pharmacophore_for_the_Design_of_Anticancer_Drugs
https://pmc.ncbi.nlm.nih.gov/articles/PMC6010098/
https://pubmed.ncbi.nlm.nih.gov/20112330/
https://www.benchchem.com/product/b1580765?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-5-hexen-2-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Biological Activity of α,β-Unsaturated Ketones
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Caption: Hypothesized biological activities of α,β-unsaturated ketones.

Conclusion
5-Methyl-5-hexen-2-one is a well-characterized compound with established synthesis routes

and physicochemical properties. Its primary application lies in the flavor and fragrance industry.

While specific biological data relevant to drug development is currently limited, its classification

as an α,β-unsaturated ketone suggests a potential for bioactivity that warrants further

investigation. This guide provides a foundational resource for researchers interested in

exploring the properties and potential applications of this molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1580765?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

